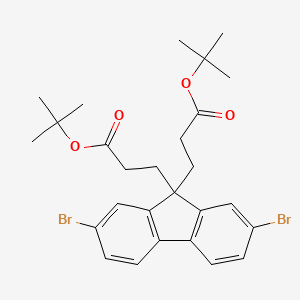
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is a complex organic compound with the molecular formula C27H32Br2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and tert-butyl ester groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate typically involves the following steps:
Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Esterification: The brominated fluorene is then reacted with tert-butyl propanoate in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the di-tert-butyl ester groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in different structural analogs.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Fluorenone derivatives with different oxidation states.
Reduction Products: Derivatives with reduced bromine content.
Substitution Products: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparación Con Compuestos Similares
Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is unique due to its specific structural features, such as the presence of bromine atoms and tert-butyl ester groups. Similar compounds include:
Fluorene: The parent compound without bromine atoms.
Bromofluorenes: Fluorene derivatives with different positions and numbers of bromine atoms.
Fluorenone: Oxidized derivatives of fluorene.
These compounds share similarities in their core structure but differ in their functional groups and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
tert-butyl 3-[2,7-dibromo-9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Br2O4/c1-25(2,3)32-23(30)11-13-27(14-12-24(31)33-26(4,5)6)21-15-17(28)7-9-19(21)20-10-8-18(29)16-22(20)27/h7-10,15-16H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRNYFVJMAKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














